8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-(Hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a hexylamino group at position 8, a methyl group at position 3, and a pentyl chain at position 5. The purine-2,6-dione core is a well-explored scaffold in medicinal chemistry due to its versatility in targeting enzymes such as phosphodiesterases (PDEs), adenosine receptors, and epigenetic regulators . The hexylamino substituent introduces a long aliphatic chain, likely enhancing lipophilicity and membrane permeability, while the pentyl group at position 7 may contribute to hydrophobic interactions in binding pockets.
Properties
Molecular Formula |
C17H29N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-(hexylamino)-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C17H29N5O2/c1-4-6-8-9-11-18-16-19-14-13(22(16)12-10-7-5-2)15(23)20-17(24)21(14)3/h4-12H2,1-3H3,(H,18,19)(H,20,23,24) |
InChI Key |
CYVHSLAIXYEXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with hexylamine and pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. It features a unique structure characterized by a purine base with specific alkyl substitutions. Due to its structural similarity to other purines, it may interact with adenosine receptors, which are involved in various physiological processes.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It can be used as a building block for the synthesis of more complex molecules.
- Biology It is studied for its potential role in cellular processes and as a probe for nucleic acid interactions.
- Medicine It is investigated for its pharmacological properties, including potential antiviral and anticancer activities.
- Industry It is utilized in the development of novel materials and as a catalyst in various chemical reactions.
Interaction studies have focused on the compound's binding affinity for adenosine receptors. Preliminary findings suggest that it may act as an agonist or antagonist depending on the receptor subtype involved. These interactions are critical for understanding its therapeutic potential and side effects.
Several compounds share structural similarities with this compound. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylxanthine | Methyl group at position 3 | Commonly used as a reference standard |
| Theophylline | Methyl group at position 1 and 3 | Known bronchodilator; widely studied |
| Caffeine | Methyl groups at positions 1, 3, and 7 | Stimulant effects; widely consumed |
| Pentoxifylline | Contains a pentyl group | Used clinically for improving blood flow |
Mechanism of Action
The mechanism of action of 8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
Position 8 modifications significantly influence biological activity and pharmacokinetics:
- Hexylamino vs.
- Aromatic vs. Aliphatic Substituents: The 2-chlorobenzylamino group in compound 27 () introduces aromaticity and electronegativity, favoring interactions with adenosine receptors, whereas the hexylamino group may prioritize non-specific hydrophobic interactions.
Substituent Variations at Position 7
The pentyl chain at position 7 distinguishes the target compound from analogues with shorter or branched chains:
Substituent Variations at Position 3
The methyl group at position 3 is conserved in many analogues, but cyclopropyl substitutions are also observed:
- Methyl vs. Cyclopropyl: The cyclopropyl group in ’s compounds introduces rigidity, possibly improving selectivity for adenosine A2A receptors by reducing conformational flexibility .
Q & A
Q. What synthetic strategies are employed for 8-substituted xanthine derivatives like 8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the C8 position of a xanthine scaffold. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) are reacted with primary amines (e.g., hexylamine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce alkylamino substituents . Purification often requires column chromatography (e.g., silica gel with PE:EA gradients) and characterization via FTIR (e.g., peaks at ~1697 cm⁻¹ for C=O stretching) and mass spectrometry (e.g., fragmentation patterns at m/z 169 or 149) .
Q. How are computational tools used to evaluate drug-like properties of novel xanthine derivatives?
- Methodological Answer : Platforms like Chemicalize.org (based on ChemAxon) analyze parameters such as logP (lipophilicity), topological polar surface area (TPSA), and solubility. For example, derivatives with logP <5 and TPSA >60 Ų are prioritized for oral bioavailability. These tools also predict metabolic stability and potential toxicity, guiding lead optimization .
Q. What analytical techniques confirm the structure of 8-alkylamino theophylline analogs?
- Methodological Answer :
- FTIR : Key peaks include N-H stretching (~3344 cm⁻¹), aliphatic C-H (~2852–2968 cm⁻¹), and carbonyl groups (~1656–1697 cm⁻¹) .
- ¹H NMR : Signals for methyl groups (δ ~3.2–3.5 ppm) and alkyl chains (δ ~1.2–1.6 ppm) confirm substitution patterns.
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of hexyl/pentyl groups) validate molecular weight and functional groups .
Advanced Research Questions
Q. How can reaction informer libraries improve synthetic method development for complex xanthines?
- Methodological Answer : Aryl halide informer libraries (e.g., Merck’s X12 compound) screen diverse substrates to assess reaction scope. For instance, testing Pd-catalyzed couplings or nucleophilic substitutions across 18 drug-like molecules identifies limitations (e.g., steric hindrance at C8) and optimizes conditions (e.g., solvent, catalyst loading). This approach enables systematic comparison of reaction performance .
Q. What strategies resolve contradictions in spectral data for 8-substituted purinediones?
- Methodological Answer : Discrepancies in FTIR/NMR data often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings.
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric species (e.g., C₇H₈N₄O₂ vs. C₈H₁₀N₄O₂).
- X-ray Crystallography : Unambiguously confirms solid-state structure, as demonstrated for 8-(2-hydroxyphenyl)-1,3-dimethylxanthine .
Q. How do steric and electronic effects influence the reactivity of 8-alkylamino substituents in xanthine derivatives?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., pentyl vs. methyl) reduce nucleophilic attack at C8, requiring longer reaction times or elevated temperatures .
- Electronic Effects : Electron-donating groups (e.g., -NH₂) increase electron density at C8, enhancing reactivity in SNAr reactions. Hammett plots or DFT calculations (e.g., charge distribution at C8) quantify these effects .
Q. What mechanistic insights guide the stability optimization of hydrazine-functionalized xanthines?
- Methodological Answer : Hydrazine derivatives undergo hydrolysis or oxidation under acidic/oxidative conditions. Stability studies involve:
- pH-Dependent Degradation : Monitoring via HPLC at pH 1–10 identifies optimal storage conditions (e.g., pH 7–8).
- Accelerated Stability Testing : Exposing compounds to heat/light (40°C, 75% RH) for 4 weeks predicts shelf life.
- Protecting Groups : Introducing acetyl or tert-butyloxycarbonyl (Boc) groups stabilizes hydrazine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
